molecular formula C7H9NO2 B12341729 (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Cat. No.: B12341729
M. Wt: 139.15 g/mol
InChI Key: LTBWRUUYOYWXEY-JMMWHDCWSA-N
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Description

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a bicyclic compound with a unique structure that makes it a valuable building block in synthetic organic chemistry. This compound is known for its rigidity and the presence of a nitrogen atom within the bicyclic framework, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid typically involves a Diels-Alder cycloaddition reaction. One common method is the reaction of cyclopentadiene with a suitable dienophile such as tosyl cyanide or chlorosulfonyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .

Industrial Production Methods: On an industrial scale, the compound can be synthesized using a one-pot procedure that combines the Diels-Alder reaction with subsequent steps to introduce the carboxylic acid functionality. This method allows for the production of the compound in large quantities, making it commercially viable .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The nitrogen atom in the bicyclic structure allows for nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alkoxides.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds that retain the bicyclic framework .

Mechanism of Action

The mechanism of action of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(3R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

InChI

InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10)/t4?,5?,6-/m1/s1

InChI Key

LTBWRUUYOYWXEY-JMMWHDCWSA-N

Isomeric SMILES

C1C2C=CC1N[C@H]2C(=O)O

Canonical SMILES

C1C2C=CC1NC2C(=O)O

Origin of Product

United States

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